molecular formula C10H11ClN2O3 B2780410 Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate CAS No. 100560-01-8

Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate

Cat. No.: B2780410
CAS No.: 100560-01-8
M. Wt: 242.66
InChI Key: OVMQAJSECWAAGS-UHFFFAOYSA-N
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Description

Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate is an organic compound with a complex structure that includes a carbamoyl group, a chlorophenyl group, and an amino acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate typically involves the reaction of 2-carbamoyl-4-chloroaniline with methyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoyl group can form hydrogen bonds with active sites, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(2-carbamoylphenyl)amino]acetate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Methyl 2-[(2-carbamoyl-4-fluorophenyl)amino]acetate: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and interactions.

    Methyl 2-[(2-carbamoyl-4-bromophenyl)amino]acetate:

Uniqueness

Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate is unique due to the presence of the chlorophenyl group, which can enhance its reactivity in substitution reactions and its potential interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(2-carbamoyl-4-chloroanilino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O3/c1-16-9(14)5-13-8-3-2-6(11)4-7(8)10(12)15/h2-4,13H,5H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVMQAJSECWAAGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=C(C=C(C=C1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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